Cyclohexylamine, N,N-bis(2-chloroethyl)-

Description

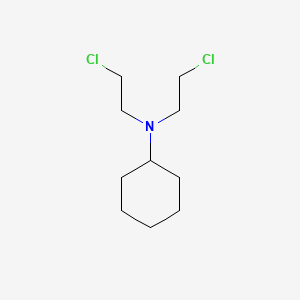

Cyclohexylamine, N,N-bis(2-chloroethyl)- is a nitrogen mustard derivative characterized by a cyclohexylamine group bonded to a phosphorodiamidic acid backbone with two 2-chloroethyl substituents. Its chemical formula is C₁₀H₂₄Cl₂N₃O₂P, and it exists as a cyclohexylamine salt (). This compound has been studied for its antitumor properties, particularly as a metabolite of cyclophosphamide, a chemotherapeutic prodrug (). Additionally, it serves as a precursor in the synthesis of MT-45, a synthetic opioid with psychoactive properties ().

The compound’s mechanism involves alkylation of DNA, disrupting replication and inducing apoptosis in cancer cells. Its phosphorodiamidic acid moiety enhances stability, allowing targeted delivery before metabolic activation ().

Properties

IUPAC Name |

N,N-bis(2-chloroethyl)cyclohexanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19Cl2N/c11-6-8-13(9-7-12)10-4-2-1-3-5-10/h10H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFCIQDIWCBIKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(CCCl)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90195373 | |

| Record name | Cyclohexylamine, N,N-bis(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4261-59-0 | |

| Record name | Cyclohexylamine, N,N-bis(2-chloroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004261590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylamine, N,N-bis(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexylamine, N,N-bis(2-chloroethyl)- can be synthesized through the reaction of cyclohexylamine with 2-chloroethyl chloride. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The reaction can be represented as follows:

[ \text{Cyclohexylamine} + 2 \text{Chloroethyl Chloride} \rightarrow \text{Cyclohexylamine, N,N-bis(2-chloroethyl)-} ]

Industrial Production Methods

Industrial production of Cyclohexylamine, N,N-bis(2-chloroethyl)- involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexylamine, N,N-bis(2-chloroethyl)- undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Hydrolysis: The chloroethyl groups can be hydrolyzed to form corresponding alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products Formed

Substitution: Formation of substituted cyclohexylamine derivatives.

Oxidation: Formation of oxidized products such as cyclohexanone derivatives.

Reduction: Formation of reduced amine derivatives.

Hydrolysis: Formation of alcohol derivatives.

Scientific Research Applications

Cyclohexylamine, N,N-bis(2-chloroethyl)- has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Studied for its effects on biological systems and its potential as a biochemical tool.

Medicine: Investigated for its potential therapeutic applications, including its role as an alkylating agent in cancer research.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of Cyclohexylamine, N,N-bis(2-chloroethyl)- involves its ability to act as an alkylating agent. It forms covalent bonds with nucleophilic sites in DNA, leading to cross-linking and DNA damage. This results in the inhibition of DNA replication and transcription, ultimately causing cell death. The compound specifically targets rapidly dividing cells, making it a potent cytotoxic agent .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

Table 1: Structural Comparison of Nitrogen Mustards and Related Compounds

Pharmacological and Toxicological Profiles

Table 2: Pharmacological Comparison

Key Findings:

- Metabolic Activation : Cyclohexylamine, N,N-bis(2-chloroethyl)- and cyclophosphamide require hepatic activation to release active alkylating species, reducing off-target toxicity compared to direct-acting agents like HN1/HN2 ().

- Carbamoylating Activity : Nitrosoureas (e.g., 1,3-bis(2-chloroethyl)-1-nitrosourea) inhibit DNA repair enzymes via carbamoylation, enhancing cytotoxicity but increasing organ-specific toxicity ().

- Solubility and Distribution: The octanol/water distribution coefficient of nitrosoureas correlates with their ability to penetrate the blood-brain barrier, a feature absent in most nitrogen mustards ().

Therapeutic Index and Stability

- Cyclohexylamine, N,N-bis(2-chloroethyl)- has a higher therapeutic index than HN1/HN2 due to its prodrug design, which minimizes systemic toxicity ().

- Nitrosoureas exhibit variable therapeutic indexes influenced by carbamoylating activity; compounds with lower carbamoylating activity (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) show improved safety profiles ().

- Cyclophosphamide ’s therapeutic efficacy relies on the balance between activation (to 4-hydroxycyclophosphamide) and detoxification pathways ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.